2-Aminopurine ribodylic acid
Overview
Description
2-Aminopurine ribodylic acid: is a derivative of 2-aminopurine, a fluorescent analog of adenine and guanine. This compound is particularly significant in the study of nucleic acids due to its ability to act as a minimally invasive fluorescent reporter. It is used to investigate the folding, dynamics, and interactions of RNA and DNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopurine ribodylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopurine riboside.
Protection: The amino group of 2-aminopurine riboside is protected using a di-n-butylamino methylene group.
Phosphorylation: The protected riboside is then phosphorylated to form the ribodylic acid derivative.
Deprotection: The protecting group is removed under mild conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 2-aminopurine riboside.
Automated Synthesis: Use of automated synthesizers for efficient protection, phosphorylation, and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopurine ribodylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its riboside form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: 2-Aminopurine riboside.
Substitution Products: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Aminopurine ribodylic acid has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe to study nucleic acid structures and dynamics.
Biology: Helps in understanding RNA folding and RNA-ligand interactions.
Medicine: Investigates the role of nucleic acids in diseases and potential therapeutic interventions.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism by which 2-aminopurine ribodylic acid exerts its effects involves:
Fluorescent Properties: It acts as a fluorescent marker, allowing researchers to track nucleic acid interactions.
Molecular Targets: It targets nucleic acids, specifically RNA and DNA, by incorporating into their structures.
Pathways Involved: It participates in pathways related to nucleic acid folding, binding, and catalysis.
Comparison with Similar Compounds
2-Aminopurine: A fluorescent analog of adenine and guanine.
2-Aminopurine riboside: The riboside form of 2-aminopurine.
7-Deazaadenosine (Tubercidine): A tricyclic analog of adenosine.
Uniqueness: 2-Aminopurine ribodylic acid is unique due to its specific incorporation into RNA and DNA, allowing for detailed studies of nucleic acid dynamics and interactions. Its fluorescent properties make it an invaluable tool in both basic and applied research .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZVVOBZERQMCU-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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